1-Palmitoleoyl-2-linoleoyl-sn-glycerol

Plant–Microbe Symbiosis Cyanobacterial Signaling Hormogonium Induction

Research on plant-microbe signaling and DAG-dependent enzymes requires precisely defined lipid species, as racemic or positional isomers show reduced or no activity. 1-Palmitoyl-2-linoleoyl-sn-glycerol is the only molecular tool that delivers robust, reproducible results. - Elicits hormogonium differentiation at 1 nmol/disc; R-enantiomer and 8/8′ isomer are inactive. - Exhibits 3-fold preference over the 1-stearoyl homolog as a substrate for CDP-choline:1,2-diacyl-sn-glycerol cholinephosphotransferase. - Provides a differential readout for DGK isoform selectivity (type I: 116 %, type II: 86 % vs. dioleoylglycerol).

Molecular Formula C37H66O5
Molecular Weight 590.9 g/mol
Cat. No. B1242309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoleoyl-2-linoleoyl-sn-glycerol
Molecular FormulaC37H66O5
Molecular Weight590.9 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13-14,16-18,35,38H,3-10,12,15,19-34H2,1-2H3/b13-11-,16-14-,18-17-/t35-/m0/s1
InChIKeyBHGPPCIWDXQOMA-IXDOJJAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoleoyl-2-linoleoyl-sn-glycerol: A Structurally Defined Diacylglycerol for Lipid Signaling and Substrate Selectivity Studies


1-Palmitoleoyl-2-linoleoyl-sn-glycerol (also denoted as 1-palmitoyl-2-linoleoyl-sn-glycerol) is a 1,2-diacyl-sn-glycerol in which the sn-1 position is esterified with palmitoleic acid (16:1(n-7)) and the sn-2 position with linoleic acid (18:2(n-6)) [1]. It is a naturally occurring diacylglycerol (DAG) species identified as a key active component in plant–microbe signaling and serves as a substrate for enzymes involved in phospholipid and triacylglycerol biosynthesis [2]. Its defined acyl chain composition distinguishes it from other DAG molecular species and underlies its unique biological and biochemical properties.

Defined sn-1 palmitoleoyl (16:1) and sn-2 linoleoyl (18:2) composition
Reported stereospecific activity in plant–microbe hormogonium signaling
Documented enzyme substrate selectivity for cholinephosphotransferase and diacylglycerol kinase
Unsaturated 1,2-diacylglycerol scaffold supports protein kinase C activation research

Why 1-Palmitoleoyl-2-linoleoyl-sn-glycerol Cannot Be Substituted by Other Diacylglycerols


Diacylglycerols are not functionally interchangeable; even subtle changes in acyl chain length, unsaturation, regioisomerism, or stereochemistry profoundly alter biological activity, enzyme recognition, and physicochemical behavior [1]. The specific combination of a palmitoleoyl chain at sn-1 and a linoleoyl chain at sn-2 confers unique properties—such as selective activation of plant–microbe signaling and preferential utilization by cholinephosphotransferase—that are lost or diminished in closely related analogs, including its 1-stearoyl homolog, racemic mixture, or acyl positional isomers [2]. The quantitative evidence below demonstrates why procurement of the precisely defined molecular species is essential for reproducible and interpretable research outcomes.

Stereochemistry
R‑enantiomer or racemic mixture may reduce hormogonium‑inducing activity; positional isomer 8/8′ shows negligible response.
Acyl chain composition
1‑stearoyl homolog shows 3‑fold lower utilization by cholinephosphotransferase, altering metabolic flux interpretation.
Regioisomerism
1,3‑diacylglycerol isomers exhibit considerably lower PKCα activation; 1‑linoleoyl‑2‑palmitoyl isomer is inactive in HIF bioassay.

Quantitative Differentiation Evidence for 1-Palmitoleoyl-2-linoleoyl-sn-glycerol vs. Closest Analogs


Hormogonium-Inducing Activity: Superior Potency and Stereospecificity vs. Isomers

1-Palmitoyl-2-linoleoyl-sn-glycerol demonstrates clear hormogonium-inducing factor (HIF) activity at 1 nmol per disc, whereas its R‑enantiomer (1′) shows only partial activity at the same dose, and the racemic mixture (1/1′) is less active [1]. Crucially, the acyl positional isomer 1-linoleoyl-2-palmitoyl-rac-glycerol (8/8′) is inactive even at 100 nmol/disc, confirming that both stereochemistry and acyl chain positioning are non‑negotiable for function [1].

Hormogonium‑inducing activity
Head‑to‑head
Target: clear activity at 1 nmol/disc
Isomer 8/8′: negligible at 100 nmol/disc
Stereospecific and regioisomer‑dependent signaling response.
Nostoc filamentous aggregate bioassay; Hashidoko et al. 2019.
Plant–Microbe Symbiosis Cyanobacterial Signaling Hormogonium Induction

Cholinephosphotransferase Selectivity: 3‑Fold Preference Over 1‑Stearoyl Homolog

In rat liver microsomes, the enzyme CDP‑choline:1,2‑diacyl‑sn‑glycerol cholinephosphotransferase exhibits a marked preference for 1‑palmitoyl‑2‑linoleoyl‑sn‑glycerol over its 1‑stearoyl‑2‑linoleoyl counterpart [1]. Quantitative analysis using dual‑labeled substrates (³H/¹⁴C) revealed that the 1‑palmitoyl species is utilized to a 3‑fold greater extent than the 1‑stearoyl homolog for phosphatidylcholine synthesis [1].

CPT selectivity
Head‑to‑head
3‑fold preference
Supports substrate selectivity studies in phosphatidylcholine synthesis.
Rat liver microsomes; ³H/¹⁴C dual‑label. Holub 1978.
Phosphatidylcholine Biosynthesis Enzyme Substrate Specificity Membrane Lipid Metabolism

Diacylglycerol Kinase Substrate Activity: 116% Relative to Dioleoylglycerol (Type I Enzyme)

When tested as a substrate for diacylglycerol kinase (DGK, EC 2.7.1.107), 1‑palmitoyl‑2‑linoleoyl‑sn‑glycerol exhibits activity that is 116% of that observed with the reference substrate rac‑1,2‑dioleoylglycerol for enzyme type I, and 86% for enzyme type II [1]. This indicates isoform‑dependent substrate recognition that differs from the commonly used dioleoylglycerol standard.

DGK substrate activity
Cross‑study comparable
Type I: 116%
Type II: 86%
Enables isoform‑specific probing of DGK pathways.
Relative to rac‑1,2‑dioleoylglycerol; purified enzyme isoforms.
Diacylglycerol Kinase Lipid Kinase Substrate Profiling Phosphatidic Acid Synthesis

Structural Basis for PKC Activation: Unsaturated 1,2‑DAG Motif Confers Higher Potency

A comparative study of PKCα activation by various DAG isomers established that unsaturated 1,2‑diacylglycerols are generally more potent activators than saturated ones, and that 1,2‑DAGs possess considerably higher activating capacity than 1,3‑DAGs in POPS/Triton X‑100 mixed micelles and POPC/POPS vesicles [1]. 1‑Palmitoleoyl‑2‑linoleoyl‑sn‑glycerol, bearing two unsaturated acyl chains in the correct 1,2‑sn‑glycerol configuration, aligns with the structural determinants for optimal PKC engagement.

PKCα activation motif
Class‑level inference
Unsaturated 1,2‑DAG; correct sn‑configuration
Aligns with structural determinants for PKC engagement; species‑specific data to verify.
Based on DAG isomer class comparison; not compound‑specific. Sánchez‑Piñera et al. 1999.
Protein Kinase C Lipid Second Messengers Signal Transduction

Validated Application Scenarios for 1-Palmitoleoyl-2-linoleoyl-sn-glycerol


Hormogonium Induction in Nostoc–Cycad Symbiosis Research

Use as the stereochemically defined positive control for HIF activity. The compound elicits robust hormogonium differentiation at 1 nmol/disc, enabling dissection of early signaling events in plant–cyanobacterial symbiosis [1]. The R‑enantiomer and racemic mixture cannot substitute due to their reduced potency, and the acyl positional isomer 8/8′ is inactive, making this the only suitable molecular tool for this pathway [1].

Phosphatidylcholine Biosynthesis Studies Requiring Defined Acyl Chain Input

Employ as a substrate for CDP‑choline:1,2‑diacyl‑sn‑glycerol cholinephosphotransferase to investigate the molecular basis of acyl chain selectivity in phosphatidylcholine synthesis. The 3‑fold preference over the 1‑stearoyl homolog [2] makes this DAG species essential for accurately modeling membrane phospholipid composition in rat liver microsomes and related systems.

Diacylglycerol Kinase Isoform Profiling and Substrate Specificity Mapping

Utilize as a defined substrate for DGK activity assays to characterize isoform‑specific substrate preferences. With relative activities of 116% (type I) and 86% (type II) compared to dioleoylglycerol [3], this DAG provides a differential readout that distinguishes between DGK isoforms, aiding in the identification of isoform‑selective inhibitors or activators.

PKC‑Dependent Signaling Assays Requiring Unsaturated 1,2‑DAG Activators

Include as a representative unsaturated 1,2‑DAG in PKC activation studies. Class‑level evidence confirms that unsaturated 1,2‑DAGs are more potent PKCα activators than saturated or 1,3‑isomeric DAGs [4]. This compound serves as a physiologically relevant, fully defined lipid second messenger for reconstituting PKC‑mediated signal transduction in vitro.

Application
Selection Property
Validation Focus
Plant–microbe symbiosis signaling
Stereochemical and regioisomer identity
Reported hormogonium differentiation endpoint in Nostoc bioassay
Phosphatidylcholine synthesis pathway
Acyl chain‑dependent enzyme selectivity
Cholinephosphotransferase substrate utilization relative to stearoyl homolog
DGK isoform characterization
Isoform‑specific substrate activity profile
DGK activity relative to dioleoylglycerol standard (type I and II)
PKC‑mediated signal transduction
Unsaturated 1,2‑DAG configuration
PKCα activation potential in defined mixed micelle/vesicle systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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